ethyl 3-(2H-1,3-benzodioxole-5-amido)-5-phenylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2H-1,3-benzodioxole-5-amido)-5-phenylthiophene-2-carboxylate is a complex organic compound that features a benzodioxole ring, a thiophene ring, and an ester functional group
Mechanism of Action
Target of Action
Benzodioxol derivatives have been reported to exhibit antidiabetic and anticancer activities, suggesting that they may target enzymes or receptors involved in these diseases.
Mode of Action
Benzodioxol derivatives have been shown to inhibit α-amylase , an enzyme that plays a crucial role in carbohydrate metabolism. This suggests that the compound may interact with its targets, leading to changes in their function and subsequent biological effects.
Biochemical Pathways
The inhibition of α-amylase suggests that it may affect carbohydrate metabolism
Result of Action
Benzodioxol derivatives have been shown to exhibit antidiabetic and anticancer activities. In particular, some benzodioxol derivatives have demonstrated potent α-amylase inhibition , which could lead to a reduction in blood glucose levels. Additionally, some compounds have shown significant activity against various cancer cell lines .
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules present .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Related compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2H-1,3-benzodioxole-5-amido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole ring, followed by the formation of the thiophene ring, and finally the esterification process to introduce the ethyl ester group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can lead to efficient and cost-effective production. Industrial methods also focus on minimizing waste and ensuring environmental compliance.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2H-1,3-benzodioxole-5-amido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Ethyl 3-(2H-1,3-benzodioxole-5-amido)-5-phenylthiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Comparison with Similar Compounds
Ethyl 3-(2H-1,3-benzodioxole-5-amido)-5-phenylthiophene-2-carboxylate can be compared with other similar compounds, such as:
- Methyl 3-(2H-1,3-benzodioxole-5-amido)-5-({imidazo[1,2-a]pyridin-2-ylformamido}methyl)benzoate
- Methyl 4-(2H-1,3-benzodioxole-5-amido)benzoate
- Methyl 3-(2H-1,3-benzodioxole-5-amido)-4-(4-benzylpiperazin-1-yl)benzoate
These compounds share structural similarities but differ in their functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity
Properties
IUPAC Name |
ethyl 3-(1,3-benzodioxole-5-carbonylamino)-5-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5S/c1-2-25-21(24)19-15(11-18(28-19)13-6-4-3-5-7-13)22-20(23)14-8-9-16-17(10-14)27-12-26-16/h3-11H,2,12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEDQJCGWUNDFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.